molecular formula C9H17NO2 B11730127 Ethyl 3-amino-3-cyclobutylpropanoate

Ethyl 3-amino-3-cyclobutylpropanoate

Cat. No.: B11730127
M. Wt: 171.24 g/mol
InChI Key: RCGDVEORAYFUJE-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-cyclobutylpropanoate is an organic compound with the molecular formula C9H17NO2 It is a derivative of propanoic acid, featuring an ethyl ester group, an amino group, and a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-cyclobutylpropanoate typically involves the reaction of cyclobutylamine with ethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the addition of the amino group to the acrylate. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include the use of flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-cyclobutylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Ethyl 3-amino-3-cyclobutylpropanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the cyclobutyl ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-cyclobutylpropanoate
  • Ethyl 3-amino-2-cyclobutylpropanoate
  • Ethyl 3-amino-3-cyclopropylpropanoate

Uniqueness

Ethyl 3-amino-3-cyclobutylpropanoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl 3-amino-3-cyclobutylpropanoate

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)6-8(10)7-4-3-5-7/h7-8H,2-6,10H2,1H3

InChI Key

RCGDVEORAYFUJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1CCC1)N

Origin of Product

United States

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